molecular formula C10H11N3O3 B8549402 2-amino-5-nitro-1,3-dihydroindene-2-carboxamide

2-amino-5-nitro-1,3-dihydroindene-2-carboxamide

Cat. No. B8549402
M. Wt: 221.21 g/mol
InChI Key: TVCGGZNXGBHPOH-UHFFFAOYSA-N
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Patent
US08569291B2

Procedure details

(±)-tert-Butyl[2-(aminocarbonyl)-5-nitro-2,3-dihydro-1H-inden-2-yl]carbamate A solution of (±)-2-[(tent-butoxycarbonyl)amino]-5-nitroindane-2-carboxylic acid from Step C (470 mg, 1.46 mmol), ammonium chloride (156 mg, 2.92 mmol), EDC (419 mg, 2.19 mmol), HORT (335 mg, 2.19 mmol), and DIEA (1.27 mL, 7.29 mmol) in DMF (5 mL) was stirred at ambient temperature for 16 h. The reaction mixture was poured onto saturated NaHCO3 (20 mL) and extracted with CH2Cl2 (3×20 mL). The combined organic layers were dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product was purified by silica gel chromatography, eluting with a gradient of CH2Cl2:MeOH:NH4OH—100:0:0 to 90:9:1, to give the title compound. MS: m/z=322 (M+1).
Name
(±)-tert-Butyl[2-(aminocarbonyl)-5-nitro-2,3-dihydro-1H-inden-2-yl]carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
470 mg
Type
reactant
Reaction Step One
Quantity
156 mg
Type
reactant
Reaction Step One
Name
Quantity
419 mg
Type
reactant
Reaction Step One
Name
Quantity
1.27 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:5]C(=O)[NH:7][C:8]1([C:20]([NH2:22])=[O:21])[CH2:16][C:15]2[C:10](=[CH:11][CH:12]=[C:13]([N+:17]([O-:19])=[O:18])[CH:14]=2)[CH2:9]1)(C)(C)C.C(OC(NC1(C(O)=O)CC2C(=CC=C([N+]([O-])=O)C=2)C1)=O)(C)(C)C.[Cl-].[NH4+].C(Cl)CCl.CCN(C(C)C)C(C)C.C([O-])(O)=O.[Na+]>CN(C=O)C>[NH4+:7].[OH-:5].[NH2:7][C:8]1([C:20]([NH2:22])=[O:21])[CH2:16][C:15]2[C:10](=[CH:11][CH:12]=[C:13]([N+:17]([O-:19])=[O:18])[CH:14]=2)[CH2:9]1 |f:2.3,6.7,9.10|

Inputs

Step One
Name
(±)-tert-Butyl[2-(aminocarbonyl)-5-nitro-2,3-dihydro-1H-inden-2-yl]carbamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(NC1(CC2=CC=C(C=C2C1)[N+](=O)[O-])C(=O)N)=O
Name
Quantity
470 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1(CC2=CC=C(C=C2C1)[N+](=O)[O-])C(=O)O
Name
Quantity
156 mg
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
419 mg
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
1.27 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with a gradient of CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
[NH4+].[OH-]
Name
Type
product
Smiles
NC1(CC2=CC=C(C=C2C1)[N+](=O)[O-])C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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